Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate
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Overview
Description
Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the trifluoromethylated intermediates and their subsequent coupling with the benzoate moiety. Common reagents used in these reactions include trifluoroacetic anhydride, ethyl chloroformate, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the trifluoromethyl groups .
Major Products
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ethoxy group may facilitate binding to active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Shares the trifluoromethyl and ethoxy groups but differs in its overall structure and reactivity.
Ethyl 4,4,4-trifluoroacetoacetate: Another trifluoromethylated compound with different functional groups and applications.
Properties
Molecular Formula |
C17H18F6N2O6 |
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Molecular Weight |
460.3 g/mol |
IUPAC Name |
ethyl 4-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/C17H18F6N2O6/c1-3-29-12(26)10-5-7-11(8-6-10)24-14(28)25-16(17(21,22)23,13(27)30-4-2)31-9-15(18,19)20/h5-8H,3-4,9H2,1-2H3,(H2,24,25,28) |
InChI Key |
SOMAMTCRRKXVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC(C(=O)OCC)(C(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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